molecular formula C13H11F3N2O2S B1405847 2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 1485912-23-9

2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1405847
CAS RN: 1485912-23-9
M. Wt: 316.3 g/mol
InChI Key: YCCADGGZYOKRIZ-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester (TFPAE) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of thiazole, a heterocyclic compound containing a five-membered ring of atoms with one sulfur atom and four carbon atoms. TFPAE has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Aminothiazoles : A study demonstrated the synthesis of 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters through the reaction of acylamino-2-cyanoacetic acid ethyl esters with dithiadiphosphetane disulfide. This process underscores a method to generate substituted aminothiazoles, highlighting the versatility of thiazole compounds in chemical synthesis (Golankiewicz et al., 1985).

  • Photolysis in Synthesis : Another research explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate to yield thiazole-5-carboxylate esters, indicating a pathway to synthesize thiazole derivatives using light-induced reactions (Fong et al., 2004).

  • Acylation and Methylation : Research into N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation and methylation processes sheds light on the structural manipulation of thiazole compounds, further expanding their utility in synthetic organic chemistry (Dovlatyan et al., 2004).

  • Michael-like Addition Strategy : A study utilized ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing a Michael-like addition of secondary amines. This research illustrates a creative approach to functionalize thiazole compounds through selective addition reactions (Boy & Guernon, 2005).

  • Annulation and Condensation Reactions : The generation of ethyl thiazole-4-carboxylate from ethyl isocyanoacetate and thiono esters, through a series of annulation and condensation reactions, highlights the complex chemical transformations possible with thiazole derivatives, offering insights into heterocyclic chemistry (Hartman & Weinstock, 2003).

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through a nucleophilic attack . The trifluoromethyl group may enhance the compound’s reactivity, allowing it to interact with various biological targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions. This suggests that the compound might interfere with certain enzymatic reactions or signaling pathways in the cell.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The presence of the trifluoromethyl group may affect its metabolic stability, potentially making it more resistant to metabolic degradation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with targets . Additionally, the compound’s stability could be influenced by temperature and storage conditions.

properties

IUPAC Name

ethyl 2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCADGGZYOKRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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